

# 4-Anilino-4-oxobutanoic Acid-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **4-Anilino-4-oxobutanoic Acid-d5**, a deuterated analog of a key metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat. This guide is intended for researchers in pharmacology, drug metabolism, and bioanalysis, offering detailed information on its properties, suppliers, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry.

## Core Compound Properties

**4-Anilino-4-oxobutanoic Acid-d5** is a stable isotope-labeled version of 4-Anilino-4-oxobutanoic acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.<sup>[1]</sup>

Property	Value	Source
Synonyms	4-Oxo-4-((Phenyl-d5)amino)butanoic acid, N-Phenyl-d5-succinamic acid	Pharmaffiliates
CAS Number	840529-98-8	MedchemExpress, Pharmaffiliates
Molecular Formula	C <sub>10</sub> H <sub>6</sub> D <sub>5</sub> NO <sub>3</sub>	MedchemExpress, Nucleosyn
Molecular Weight	198.23 g/mol	MedchemExpress, Nucleosyn
Appearance	White to Off-White Solid	MedchemExpress, Nucleosyn, Pharmaffiliates
Purity	Chemical Purity: ≥95%	Nucleosyn
Isotopic Enrichment	≥98%	Nucleosyn
Solubility	Soluble in Methanol	MedchemExpress, Nucleosyn
Storage	2-8°C Refrigerator, under inert atmosphere. Stock solutions: -80°C for 6 months, -20°C for 1 month.	MedchemExpress, Pharmaffiliates

## Suppliers

A number of reputable suppliers provide **4-Anilino-4-oxobutanoic Acid-d5** for research purposes. These include:

- LGC Standards
- MedchemExpress
- Nucleosyn
- Pharmaffiliates
- Santa Cruz Biotechnology

# Biological Significance and Application

## Metabolite of Vorinostat

4-Anilino-4-oxobutanoic acid is a major, pharmacologically inactive metabolite of Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA).[2] Vorinostat is an HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. The metabolic pathway of Vorinostat involves hydrolysis of the hydroxamic acid group, followed by  $\beta$ -oxidation of the resulting carboxylic acid.[2]

## Internal Standard for Quantitative Bioanalysis

The primary application of **4-Anilino-4-oxobutanoic Acid-d5** is as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices such as plasma and serum.[1][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.

## Experimental Protocols

The following is a representative experimental protocol for the quantification of 4-Anilino-4-oxobutanoic acid in human serum using **4-Anilino-4-oxobutanoic Acid-d5** as an internal standard, based on published methodologies.

## Preparation of Stock and Working Solutions

- Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of **4-Anilino-4-oxobutanoic Acid-d5** in 1 mL of methanol.
- Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with a mixture of acetonitrile and water (1:1, v/v).
- Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Anilino-4-oxobutanoic acid in 1 mL of methanol.
- Analyte Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with the analyte stock solution to achieve a concentration range of approximately 5 to 2000 ng/mL.

## Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of serum sample (calibration standard, quality control, or unknown), add 200  $\mu$ L of the internal standard working solution in acetonitrile.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (see below).

## LC-MS/MS Analysis

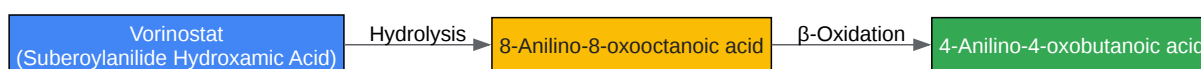
- Liquid Chromatography:
  - Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5  $\mu$ m).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 10  $\mu$ L.
- Mass Spectrometry:
  - Ionization: Electrospray Ionization (ESI), positive mode.
  - Detection: Selected Reaction Monitoring (SRM).
  - SRM Transitions (Hypothetical):

- 4-Anilino-4-oxobutanoic acid: Precursor ion (m/z) -> Product ion (m/z)
- **4-Anilino-4-oxobutanoic Acid-d5**: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific SRM transitions need to be optimized for the instrument being used.)

## Visualizations

### Vorinostat Metabolism Pathway

The following diagram illustrates the metabolic pathway of Vorinostat leading to the formation of 4-Anilino-4-oxobutanoic acid.

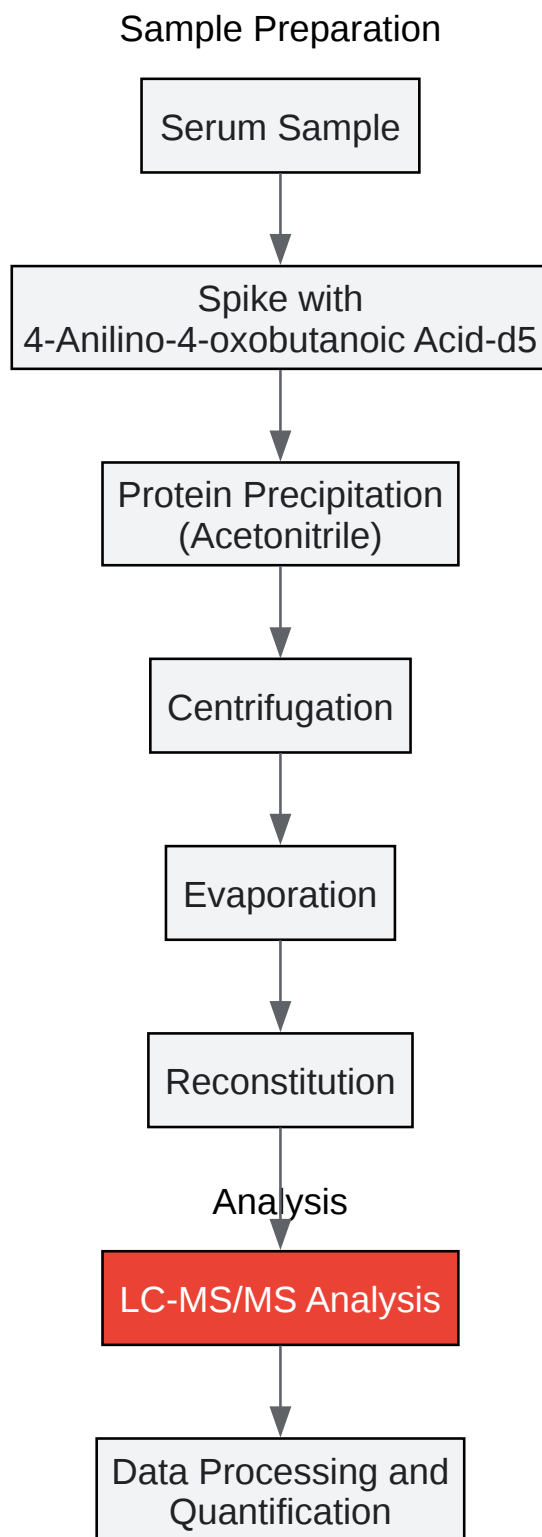


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Caption: Metabolic conversion of Vorinostat.

### Experimental Workflow for Quantification

This diagram outlines the general workflow for the quantification of 4-Anilino-4-oxobutanoic acid using its deuterated internal standard.



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Caption: Bioanalytical workflow for metabolite quantification.

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## References

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- 3. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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